1-(Pyridin-3-yl)propan-2-amine
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Overview
Description
1-(Pyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a propan-2-amine group
Mechanism of Action
Target of Action
The primary targets of 1-(Pyridin-3-yl)propan-2-amine are yet to be identified. This compound is a derivative of pyridine, which is known to interact with various biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given the compound’s structural similarity to pyridine, it may potentially influence pathways where pyridine and its derivatives are involved. This is speculative and requires further investigation .
Pharmacokinetics
The compound has a molecular weight of 136.19400, a density of 1.001g/cm3, and a boiling point of 237.4ºC at 760 mmHg . These properties may influence its bioavailability, but specific studies are needed to confirm this.
Result of Action
As a derivative of pyridine, it may potentially have similar effects as other pyridine compounds, which can range from modulating receptor activity to influencing cellular signaling pathways . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, specific studies are needed to understand how these factors influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with nitromethane to form 3-(pyridin-3-yl)nitropropane, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various amine derivatives[3][3].
Scientific Research Applications
1-(Pyridin-3-yl)propan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
3-(Pyridin-2-yl)propan-1-amine: Similar structure but with the amine group at a different position.
3-(Pyridin-4-yl)propan-2-amine: Another isomer with the pyridine ring attached at the 4-position.
Uniqueness: 1-(Pyridin-3-yl)propan-2-amine is unique due to its specific structural arrangement, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-pyridin-3-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEWSNLDTZQXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405712 |
Source
|
Record name | 1-(pyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71271-61-9 |
Source
|
Record name | 1-(pyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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